molecular formula C17H16O7 B123343 Blumeatin B CAS No. 79995-67-8

Blumeatin B

Cat. No. B123343
CAS RN: 79995-67-8
M. Wt: 332.3 g/mol
InChI Key: SVPNMFZMHPLGRR-DLBZAZTESA-N
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Description

Blumeatin, also known as 5,3',5'-trihydroxy-7-methoxy-dihydro-flavone, is a compound isolated from Blumea balsamifera, a plant known for its medicinal properties. It has been studied for its potential therapeutic effects, including liver protection, cholinesterase inhibition, and anti-inflammatory activity .

Synthesis Analysis

The synthesis of blumeatin has been explored due to the challenges associated with its extraction from natural sources, such as prolonged duration and high cost. A synthetic approach involving Lewis acid-catalyzed ring closure and chiral resolution has been developed to efficiently produce optically pure blumeatin and its isomers. This method also led to the structure revision of previously reported blumeatin, which was found to be misassigned and actually corresponds to sterubin .

Molecular Structure Analysis

Blumeatin's molecular structure includes two hydroxyl groups located at C3' and C5' of ring B. This structure was confirmed through NMR spectroscopic analysis during the synthesis and structure revision process. The accurate identification of these functional groups is crucial for understanding the compound's bioactivity and potential interactions with biological targets .

Chemical Reactions Analysis

The chemical behavior of blumeatin has been explored in the context of its biological activities. For instance, its ability to inhibit cholinesterases suggests that it can interact with the active sites of these enzymes, forming hydrogen bonds and acting as a competitive inhibitor for butyrylcholinesterase (BuChE) and a noncompetitive inhibitor for acetylcholinesterase (AChE) . Additionally, its anti-inflammatory activity has been assessed through ear-swelling tests, indicating that blumeatin and its synthetic analogs can modulate inflammatory responses .

Physical and Chemical Properties Analysis

While the specific physical properties of blumeatin, such as melting point, solubility, and stability, are not detailed in the provided papers, its chemical properties can be inferred from its structure and biological activities. The presence of hydroxyl groups suggests that blumeatin is likely to exhibit polar characteristics, which may influence its solubility in various solvents. Its chemical reactivity, particularly in biological systems, is highlighted by its pharmacological activities, including hepatoprotective effects and enzyme inhibition .

Scientific Research Applications

  • Liver Protection : Blumeatin has demonstrated protective actions against experimental liver injuries. In studies involving rats and mice, Blumeatin inhibited the increase of serum alanine aminotransferase and liver triglyceride, and histological lesions of liver were less severe in hepatic injury models induced by carbon tetrachloride (CCl4) and thioacetamide (TAA) (Xu et al., 1993).

  • Anticancer Properties : Blumeatin exhibits potent anticancer effects against human oral cancer cells, particularly SCC-4 cells. It inhibits cell growth, triggers DNA damage, and activates autophagy, thereby suppressing migration and invasion of oral cancer cells (Chen & Su, 2020).

  • Neurodegenerative Diseases Treatment : Blumeatin has shown potential in treating neurodegenerative diseases like Alzheimer’s. It selectively inhibits butyrylcholinesterase (BuChE), which might offer greater efficacy with fewer side effects compared to drugs targeting acetylcholinesterase. Molecular docking studies support this selectivity, suggesting Blumeatin as a promising lead in Alzheimer’s disease treatment (Acero & Amor, 2022).

  • Xanthine Oxidase Inhibition : Blumeatin has been identified as an inhibitor of xanthine oxidase, an enzyme involved in the production of uric acid. This suggests its potential use in treating diseases related to urolithiasis and gout (Nessa et al., 2010).

  • Pharmacokinetics : Pharmacokinetic studies on Blumeatin, along with other flavonoids from Blumea balsamifera, have been conducted to understand their absorption and distribution in the body. This research is essential for evaluating the potential therapeutic applications of Blumeatin (Nessa et al., 2013).

Safety And Hazards

Safety measures for handling Blumeatin B include wearing safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator . The product should be kept away from drains, water courses, or the soil .

Future Directions

While Blumeatin B has been studied for its various properties, some traditional uses still need to be verified by scientific pharmacological studies . Further studies including phytochemical standardization and bioactivity authentication would be beneficial .

properties

IUPAC Name

(2R,3R)-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O7/c1-22-9-6-11(19)14-13(7-9)24-17(16(21)15(14)20)8-3-4-12(23-2)10(18)5-8/h3-7,16-19,21H,1-2H3/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVPNMFZMHPLGRR-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2C(C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)[C@@H]2[C@H](C(=O)C3=C(C=C(C=C3O2)OC)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301000894
Record name 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Blumeatin B

CAS RN

79995-67-8
Record name Blumeatin B
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79995-67-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzopyran-4-one, 2,3-dihydro-3,5-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2R,3R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079995678
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3,5-Dihydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301000894
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
Y Chen, H Zhang, Z Su - J. BUON, 2020 - jbuon.com
Purpose: Oral cancer is one among the devastating types of malignancies and imposes tremendous disease burden on humans. This study was undertaken to investigate the …
Number of citations: 2 jbuon.com
IPAAC Pratama, IMH Putra, LWS Pujasari… - Pharmacy …, 2022 - pharmrep.org
COVID-19 infection induces inflammation by increasing cytokines such as IL-1b, IL-6, IL-18, IFN-γ, and TNF-α. IL-1b is generated by the involvement of caspase-1. Therefore, caspase-1 …
Number of citations: 4 www.pharmrep.org
S Lai, JN Chen, HW Huang, XY Zhang… - Oncology …, 2018 - spandidos-publications.com
… Engeletin and blumeatin B, which have structures resembling … However, for blumeatin B, the hydroxyl group in C-3 formed … relatively weak binding of blumeatin B to c-Met and VEGFR2. …
Number of citations: 11 www.spandidos-publications.com
S Kumari, R Saini, A Mishra - Journal of Biomolecular Structure and …, 2023 - Taylor & Francis
This research explored novel antidiabetic drugs from natural sources using the Ayurvedic Rasayana herb Ichnocarpus frutescens through invitro enzyme assay, kinetics study, and …
Number of citations: 1 www.tandfonline.com
M Chen, HZ Jin, WD Zhang, SK Yan… - Chemistry & …, 2009 - Wiley Online Library
1. Introduction.–Blumea is a genus with ca. 80 species mainly found in tropical and subtropical Asia, Africa, and Oceania. Thirty species of them are distributed in the southern provinces …
Number of citations: 30 onlinelibrary.wiley.com
PY Liu, D Liu, WH Li, T Zhao, F Sauriol… - Chemistry & …, 2015 - Wiley Online Library
Eupatorium (family: Compositae), which comprises nearly 1200 species, is distributed throughout tropical America, Europe, Africa, and Asia. Up to now, the reported constituents from …
Number of citations: 77 onlinelibrary.wiley.com
MAE Sommernes - 2010 - duo.uio.no
[Klikk her og skriv tittel] Page 1 10 PLANTER FRA TRADISJONELL ASIATISK FOLKEMEDISIN En litteraturstudie over fytokjemi, farmakologisk effekt og terapeutisk potensiale Av Mary-…
Number of citations: 2 www.duo.uio.no

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